2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further functionalized with an N-(2-methylphenyl) group. Its molecular formula is C22H20N4O2S, with a molecular mass of 404.48 g/mol (deduced from structural analogs in ).
The compound belongs to a class of pyrazolo-pyrazine derivatives, which are explored for diverse biological activities, including antimicrobial and central nervous system (CNS) targeting (e.g., translocator protein (TSPO) ligands for imaging).
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-5-3-4-6-18(15)24-21(27)14-29-22-20-13-19(25-26(20)12-11-23-22)16-7-9-17(28-2)10-8-16/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBILFGRBGGLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure includes a pyrazolo[1,5-a]pyrazin ring, a sulfanyl group, and an acetamide moiety, which together contribute to its diverse chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.48 g/mol. The unique arrangement of its functional groups allows for various interactions with biological targets, particularly protein kinases.
Preliminary studies indicate that this compound acts primarily as a protein kinase inhibitor , which is significant in the context of cancer therapy and other diseases characterized by dysregulated kinase activity. The binding affinity of the compound to specific kinase domains suggests a mechanism where it disrupts downstream signaling pathways associated with cell proliferation and survival.
Molecular Docking Studies
Molecular docking studies have demonstrated that This compound exhibits strong binding affinity to various protein targets. This indicates its potential use in therapeutic applications against diseases characterized by dysregulated kinase activity.
Biological Activity
The biological activity of this compound has been assessed through various experimental approaches:
- Cytotoxicity Assays : In vitro studies have shown that the compound exhibits significant cytotoxic effects against cancer cell lines. For instance, assays measuring cell viability indicated that treatment with the compound leads to reduced cell proliferation.
- Apoptosis Induction : Flow cytometry and caspase activity assays have been employed to evaluate the compound's ability to induce apoptosis in cancer cells. Results suggest that it may trigger apoptotic pathways, contributing to its anticancer effects.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique advantages of this compound in terms of efficacy and side effect profiles. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imatinib Mesylate | Pyridine-pyrimidine derivative | Protein kinase inhibitor |
| Sorafenib | Multi-kinase inhibitor | Anticancer activity |
| Pazopanib | Aniline derivative | Angiogenesis inhibitor |
Case Studies and Research Findings
Recent research has demonstrated the potential of This compound in various therapeutic contexts:
- Cancer Therapy : A study involving xenograft models showed that compounds with similar structures effectively reduced tumor growth, indicating potential applications in oncology.
- Kinase Inhibition : Specific assays targeting kinases such as AKT and mTOR revealed that this compound significantly inhibits their activity, further supporting its role as a selective kinase inhibitor.
- Synergistic Effects : Investigations into combination therapies have suggested that this compound may enhance the efficacy of existing cancer treatments when used in conjunction with other agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives, focusing on substituent variations and their hypothesized effects:
Key Observations:
Substituent Effects on Solubility and Binding: The 4-methoxyphenyl group in the target compound improves solubility in polar solvents compared to electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) due to its electron-donating nature.
Core Heterocycle Differences :
- Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) exhibit distinct electronic properties compared to pyrazolo[1,5-a]pyrazine, influencing their affinity for targets like TSPO.
Antimicrobial activity has been reported for structurally related acetamides (e.g., ), hinting at broad-spectrum applications.
Crystallographic and Physicochemical Properties :
- Substituent position (e.g., 2-methoxy vs. 4-methoxy) affects hydrogen bonding and crystal packing, as seen in cyclopenta[g]pyrazolo[1,5-a]pyrimidines. These differences may influence stability and formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
